2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3O. It has an average mass of 109.086 Da and a monoisotopic mass of 109.027611 Da .
Molecular Structure Analysis
The molecular structure of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile consists of a five-membered imidazole ring, which contains two nitrogen atoms, and a carbonitrile group attached to the 4-position of the ring. The 2-position of the ring is substituted with an oxo group .Scientific Research Applications
Synthesis and Biological Activity
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated high activity against various microorganisms, including Staphylococcus aureus and Candida albicans, and showed significant antioxidant activity (Bassyouni et al., 2012).
Development of Novel Compounds
Research has focused on synthesizing novel compounds involving 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. These efforts have led to the creation of new chemical structures with potential applications in various fields (Khalifa et al., 2017).
Magnetism Studies
Studies on the synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and its derivatives have provided insights into their structure and magnetism, contributing to the understanding of heterospin compounds (Tretyakov et al., 2004).
Interaction with Other Chemicals
Research has explored the interaction of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with other chemicals, such as hydrogen sulfide, leading to unexpected products and insights into chemical reactions (Chumachenko et al., 2014).
Spectroscopic Characterization
Studies involving 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives have included detailed spectroscopic characterization, contributing to the understanding of their structural and optical properties (Wazzan et al., 2016).
Antiviral Potential
Research has highlighted the antiviral potential of amino imidazole carbonitrile derivatives, suggesting their effectiveness against influenza A virus, demonstrating the versatility of these compounds in medicinal chemistry (Bizzarri et al., 2021).
Crystal Structure Analysis
Crystal structure analysis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives has provided valuable insights into the relationship between molecular structure and biological activity (Wysocki et al., 2008).
Antimicrobial and Antioxidant Activities
Several studies have been conducted to evaluate the antimicrobial and antioxidant activities of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives, highlighting their potential in pharmaceutical applications (Saundane & Manjunatha, 2016).
properties
IUPAC Name |
2-oxo-1,3-dihydroimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWMWWYYQYMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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